molecular formula C11H11NO5S B8730266 Methyl 3-[(4-formyl-2-nitrophenyl)sulfanyl]propanoate CAS No. 443956-05-6

Methyl 3-[(4-formyl-2-nitrophenyl)sulfanyl]propanoate

Cat. No. B8730266
M. Wt: 269.28 g/mol
InChI Key: DJPWLGXQRQIOEW-UHFFFAOYSA-N
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Patent
US07205408B2

Procedure details

To a solution of 4-chloro-3-nitrobenzaldehyde (2.60 g, 0.014 mole) and methyl 3-mercaptopropionate (1.92 g, 0.016 mole) in DMF (10 mL) was added anhydrous K2CO3 (2.07 g, 0.016 mole). After stirring at ambient temperature for 16 hr, the reaction was quenched with ice water. The precipitated product was collected by suction filtration, washed well with water, and dried in vacuo to give a bright yellow solid (3.65 g, 97%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[SH:13][CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([S:13][CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1)=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
1.92 g
Type
reactant
Smiles
SCCC(=O)OC
Name
Quantity
2.07 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with ice water
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by suction filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)C1=CC(=C(C=C1)SCCC(=O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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